molecular formula C13H13NOS B14636838 2-[(3-Methoxyphenyl)sulfanyl]aniline CAS No. 54815-64-4

2-[(3-Methoxyphenyl)sulfanyl]aniline

Cat. No.: B14636838
CAS No.: 54815-64-4
M. Wt: 231.32 g/mol
InChI Key: UYDKVYPFSPUUBP-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)sulfanyl]aniline is an organic compound with the molecular formula C13H13NOS. It consists of an aniline group substituted with a 3-methoxyphenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)sulfanyl]aniline typically involves the reaction of 3-methoxythiophenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the thiophenol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)sulfanyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Methoxyphenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)sulfanyl]aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also undergo redox reactions, where it either donates or accepts electrons, leading to the formation of different products. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfanyl]aniline
  • 2-[(3-Methylphenyl)sulfanyl]aniline
  • 2-[(3-Chlorophenyl)sulfanyl]aniline

Uniqueness

2-[(3-Methoxyphenyl)sulfanyl]aniline is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s reactivity and its interactions with other molecules, making it distinct from its analogs with different substituents .

Properties

CAS No.

54815-64-4

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-(3-methoxyphenyl)sulfanylaniline

InChI

InChI=1S/C13H13NOS/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3

InChI Key

UYDKVYPFSPUUBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC=CC=C2N

Origin of Product

United States

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